molecular formula C13H18O5 B070762 (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid CAS No. 195202-08-5

(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid

Cat. No. B070762
M. Wt: 254.28 g/mol
InChI Key: WBULUDGUWZFLMO-VIFPVBQESA-N
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Description

“(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid” is a chemical compound that has been discussed in various contexts. It has been mentioned as a mescaline precursor . Mescaline is a naturally occurring psychedelic alkaloid of the phenethylamine class, known for its hallucinogenic effects.


Synthesis Analysis

The synthesis of compounds related to “(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid” has been described in the literature. For instance, starting from 3,4,5-trimethoxybenzoic acid, the syntheses of the 3,4,5-trimethoxyphenyl analogs of meperidine hydrochloride and ketobemidone hydrochloride are described . Another study describes the synthesis of 3,4,5-trimethoxyphenyl acrylamides as novel antinarcotic agents .


Molecular Structure Analysis

The molecular structure of “(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid” can be inferred from its name. It contains a butanoic acid group (a four-carbon chain with a carboxylic acid group at one end) and a 3,4,5-trimethoxyphenyl group (a phenyl ring with methoxy groups at the 3, 4, and 5 positions) .

Scientific Research Applications

  • 3,4,5-Trimethoxyphenyl substituent in natural products : The 3,4,5-trimethoxyphenyl substituent is frequently found in natural products. A study by Hoye and Kaese (1982) explored the generation of 3,4,5-trimethoxyphenyllithium from bromide or iodide and its addition to various electrophiles, showing an effective method for incorporating this unit via C-C bond formation (Hoye & Kaese, 1982).

  • Biological activity of benzoic acid derivatives : Chaitramallu et al. (2017) synthesized a series of 2-[(3-cyano-1-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl) thio] benzoic acid with significant stereoselectivity and improved yields, screening them for biological activity (Chaitramallu et al., 2017).

  • Cholinesterase Inhibitory Activity : Kos et al. (2021) prepared a series of 3,4,5-trimethoxycinnamates, including the starting 3,4,5-trimethoxycinnamic acid, and tested them for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), revealing insights into the compounds' inhibitory activities and their potential applications in medicinal chemistry (Kos et al., 2021).

  • Antioxidant properties : A study by Dovbnya et al. (2022) developed methods for synthesizing new (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles, evaluating their antioxidant activity, which can be crucial in developing new therapeutic agents (Dovbnya et al., 2022).

  • Optical Gating of Synthetic Ion Channels : Ali et al. (2012) used 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid as a photolabile protecting group to demonstrate optical gating of nanofluidic devices based on synthetic ion channels, which has potential applications in controlled release, sensing, and information processing (Ali et al., 2012).

properties

IUPAC Name

(2S)-2-(3,4,5-trimethoxyphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O5/c1-5-9(13(14)15)8-6-10(16-2)12(18-4)11(7-8)17-3/h6-7,9H,5H2,1-4H3,(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBULUDGUWZFLMO-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
FP Jørgensen, M Bols - The Journal of organic chemistry, 2018 - ACS Publications
A synthesis of the important FKBP ligand Shld is reported. The synthesis avoids stoichiometric use of expensive and chiral reagents, maintains enantioselectivity and provides a high …
Number of citations: 16 pubs.acs.org
J Yacoub - 2016 - search.proquest.com
Toxoplasmosis is an opportunistic disease caused by the protozoan parasite Toxoplasma gondii. The parasite is usually staved off by a healthy immune system and remains dormant in …
Number of citations: 3 search.proquest.com
LM Simpson, L Glennie, A Brewer, JF Zhao… - Cell Chemical …, 2022 - cell.com
Proteolysis-targeting chimeras (PROTACs) bring a protein of interest (POI) into spatial proximity of an E3 ubiquitin ligase, promoting POI ubiquitylation and proteasomal degradation. …
Number of citations: 16 www.cell.com

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